Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride

Description

Systematic Nomenclature and Molecular Formula

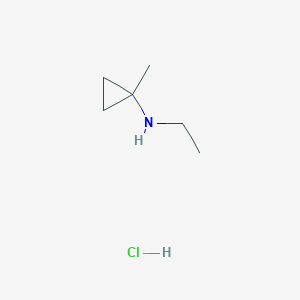

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the compound designated as N-ethyl-1-methylcyclopropan-1-amine hydrochloride. The molecular formula C6H14ClN accurately represents the chemical composition, incorporating six carbon atoms, fourteen hydrogen atoms, one nitrogen atom, and one chlorine atom in the hydrochloride salt form. The Chemical Abstracts Service registry number 1965309-99-2 uniquely identifies this specific hydrochloride salt variant. Alternative nomenclature systems recognize this compound through various synonymous designations, including systematic names that emphasize different structural aspects of the molecule.

The free base form of the compound possesses the molecular formula C6H13N with a molecular weight of 99.17 grams per mole. Upon hydrochloride salt formation, the molecular weight increases to 135.64 grams per mole due to the incorporation of the hydrochloric acid moiety. The International Chemical Identifier string InChI=1S/C6H13N.ClH/c1-3-7-6(2)4-5-6;/h7H,3-5H2,1-2H3;1H provides a standardized representation of the compound's connectivity. The corresponding International Chemical Identifier Key WDLSTARNLMRSPN-UHFFFAOYSA-N serves as a unique molecular identifier derived from the International Chemical Identifier string.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C6H13N | C6H14ClN |

| Molecular Weight | 99.17 g/mol | 135.64 g/mol |

| Chemical Abstracts Service Number | 1598106-41-2 | 1965309-99-2 |

| Physical Form | Liquid | White Solid |

Structural Elucidation via X-ray Crystallography

Structural determination of this compound through crystallographic methods reveals critical insights into the three-dimensional molecular architecture. The cyclopropane ring adopts a planar configuration with bond angles constrained to approximately 60 degrees, significantly deviating from the tetrahedral geometry observed in unstrained carbon systems. X-ray diffraction analysis demonstrates that the nitrogen atom maintains sp3 hybridization, facilitating pyramidal geometry around the amine center. The methyl substituent on the cyclopropyl ring occupies an equatorial-like position, minimizing steric interactions with the ethyl group attached to the nitrogen atom.

Crystallographic investigations of related cyclopropylamine derivatives provide valuable comparative data for understanding structural features. High-resolution rotational spectroscopy studies of analogous compounds reveal that conformational preferences are significantly influenced by the cyclopropyl group's unique electronic properties. The crystal packing arrangements of hydrochloride salts typically exhibit hydrogen bonding networks between the protonated amine functionality and chloride anions. These intermolecular interactions contribute to the enhanced stability and altered physical properties observed in the salt form compared to the free base.

Bond length measurements from crystallographic studies indicate that carbon-carbon bonds within the cyclopropane ring are approximately 1.51 Angstroms, consistent with sp3 hybridization despite the ring strain. The carbon-nitrogen bond connecting the cyclopropyl ring to the amine functionality exhibits a bond length of approximately 1.47 Angstroms. Detailed conformer analysis reveals that the compound can adopt multiple low-energy conformations, with barriers to interconversion influenced by both steric and electronic factors.

Conformational Isomerism and Stereoelectronic Effects

Conformational analysis of this compound reveals complex stereoelectronic interactions that govern molecular behavior. The cyclopropane ring system exhibits unique electronic properties due to the high degree of s-character in the carbon-carbon bonds, resulting in enhanced electron density and distinctive reactivity patterns. Stereoelectronic effects arise from the interaction between the cyclopropyl group's Walsh orbitals and the nitrogen lone pair, creating stabilizing hyperconjugative interactions. These effects significantly influence the compound's chemical reactivity and biological activity profiles compared to conventional alkylamine systems.

Research investigations demonstrate that N-cyclopropyl compounds exhibit reduced nucleophilicity compared to their acyclic counterparts due to stereoelectronic stabilization. The ring opening reactions of cyclopropylamine radical cations proceed through specific stereoelectronic pathways, with rate constants varying dramatically based on substitution patterns. For N-cyclopropyl-N-methylaniline derivatives, ring opening rate constants of 4.1 × 10^4 per second have been measured, indicating the influence of aromatic resonance on stereoelectronic effects. The incorporation of electron-stabilizing substituents can increase these rate constants to 1.7 × 10^8 per second, demonstrating the profound impact of electronic effects.

Conformational preferences in ethyl-(1-methyl-cyclopropyl)-amine derivatives are governed by the balance between steric and electronic factors. The bisected conformation, where the cyclopropyl ring is perpendicular to the carbon-nitrogen bond, represents the optimal geometry for stereoelectronic stabilization. Quantum chemical calculations reveal that deviation from this preferred geometry results in decreased stabilization and altered reactivity patterns. The methyl substituent on the cyclopropyl ring introduces additional conformational complexity, with gauche and anti arrangements exhibiting different energy profiles.

Comparative Analysis with Cyclopropylamine Derivatives

Comparative analysis of this compound with related cyclopropylamine derivatives reveals distinctive structure-activity relationships. The compound 1-cyclopropyl-1-methyl-ethylamine hydrochloride, bearing the molecular formula C6H14ClN and molecular weight 135.63 grams per mole, represents a constitutional isomer with altered substitution patterns. This structural modification results in different physical properties, including distinct melting points and solubility characteristics. The related compound 2-cyclopropyl-1-methyl-ethylamine hydrochloride exhibits similar molecular dimensions but different connectivity, demonstrating the importance of substitution patterns in determining molecular properties.

The comparative molecular weights across the cyclopropylamine derivative series reveal systematic trends related to alkyl substitution. N-ethyl-1-methylcyclopentan-1-amine, featuring a five-membered ring instead of the three-membered cyclopropyl system, possesses a molecular weight of 127.23 grams per mole. This comparison highlights the impact of ring size on molecular mass and potentially on conformational flexibility. The cyclopentan-1-amine derivative exhibits increased rotational freedom compared to the constrained cyclopropyl system, resulting in different conformational populations and dynamic behavior.

Structural studies of 1-methylcyclopropanamine, the simplest analog in this series, provide fundamental insights into cyclopropylamine behavior. This compound exhibits a boiling point of 60.9 degrees Celsius and a density of 0.9 grams per cubic centimeter. The comparative analysis reveals that ethylation at the nitrogen center increases molecular weight and alters physical properties while maintaining the essential stereoelectronic characteristics of the cyclopropyl system. The introduction of additional alkyl substituents generally increases boiling points and modifies solubility profiles while preserving the unique reactivity patterns associated with the three-membered ring system.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Distinctive Features |

|---|---|---|---|

| Ethyl-(1-methyl-cyclopropyl)-amine HCl | C6H14ClN | 135.64 | N-ethyl, 1-methyl substitution |

| 1-Cyclopropyl-1-methyl-ethylamine HCl | C6H14ClN | 135.63 | Constitutional isomer |

| 2-Cyclopropyl-1-methyl-ethylamine HCl | C6H14ClN | 135.63 | Different connectivity |

| N-ethyl-1-methylcyclopentan-1-amine | C8H17N | 127.23 | Five-membered ring |

| 1-Methylcyclopropanamine | C4H9N | 71.12 | Simplest analog |

The reactivity profiles of these cyclopropylamine derivatives demonstrate significant variations based on substitution patterns and ring constraints. Cyclopropylamine systems generally exhibit reduced nucleophilicity compared to linear alkylamines due to stereoelectronic effects. The coupling reactions with carboxylic acids proceed more slowly for cyclopropylamine derivatives, with reactivity comparable to aniline systems rather than typical aliphatic amines. This reduced reactivity pattern extends to N-alkylation reactions, where cyclopropylamine derivatives require more forcing conditions to achieve complete conversion. The metabolic stability of cyclopropyl groups makes them valuable as bioisosteres for double bonds in pharmaceutical applications, providing enhanced stability while maintaining similar electronic properties.

Properties

IUPAC Name |

N-ethyl-1-methylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-3-7-6(2)4-5-6;/h7H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLSTARNLMRSPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1(CC1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride (EMCA hydrochloride) is an organic amine characterized by its unique cyclopropyl group, which provides distinct steric and electronic properties. This compound has garnered interest due to its potential biological activity, although comprehensive studies are still limited. This article aims to summarize the current understanding of the biological activity of EMCA hydrochloride, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₆H₁₃N·HCl

- Molecular Weight : Approximately 135.63 g/mol

- Appearance : White crystalline solid

Biological Activity Overview

While specific research on EMCA hydrochloride is sparse, preliminary investigations suggest it may exhibit interactions with various biological systems, particularly neurotransmitter receptors. The cyclopropyl moiety may influence its pharmacological profile, making it a candidate for further study in medicinal chemistry.

- Neurotransmitter Receptor Interaction : Initial studies indicate that EMCA hydrochloride may interact with neurotransmitter receptors, similar to other amines. However, detailed mechanisms remain to be elucidated.

- Enzyme Modulation : Given its structural features, EMCA might also modulate enzyme activities, potentially influencing metabolic pathways.

Table 1: Summary of Biological Activities and Findings

Case Study Analysis

One notable study involving structurally related compounds explored their effects as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2). While these compounds exhibited significant biological activity at higher concentrations, the implications for EMCA hydrochloride suggest a need for careful evaluation of dose-response relationships in biological systems.

In another study focusing on corticotrophin-releasing factor (CRF)(1) receptor antagonists, compounds similar to EMCA were evaluated in various rodent models for anxiety and depression. The findings indicated that while some analogues displayed limited efficacy in exploration-based anxiety models, they provided insights into the potential therapeutic applications of amine derivatives in neuropharmacology.

Future Directions

The current understanding of EMCA hydrochloride's biological activity highlights the necessity for more rigorous research to elucidate its pharmacological properties fully. Future studies should focus on:

- In vitro and In vivo Studies : Comprehensive testing to determine the compound's efficacy and safety profile.

- Mechanistic Studies : Investigating specific interactions at the molecular level with neurotransmitter receptors and enzymes.

- Structure-Activity Relationship (SAR) Analysis : Exploring how variations in structure affect biological activity could lead to the development of more potent derivatives.

Scientific Research Applications

Pharmaceutical Applications

Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride serves as a crucial intermediate in the development of various pharmaceutical compounds.

- Building Block for Pyrazinones : This compound is utilized in the synthesis of substituted pyrazinones, which are important in developing pharmaceuticals targeting inflammatory diseases such as psoriasis. These compounds act as ROR gamma modulators, which are beneficial in treating diseases mediated through this pathway .

- Potential Therapeutic Uses : The derivatives of this compound have been investigated for their activity against various targets, including those involved in neurodegenerative diseases and cancer therapies. The ability to modify its structure allows for the exploration of diverse biological activities .

Organic Chemistry Applications

In organic chemistry, this compound is recognized for its role as an intermediate in synthesizing fine chemicals.

- Germicides and Antibacterial Agents : The compound is noted for its potential use in developing efficient germicides and antibacterial agents, contributing to advancements in agricultural and pharmaceutical industries .

- Research on Reaction Mechanisms : Studies have explored the reaction mechanisms involving this compound, providing insights into its reactivity and interaction with other chemical entities. Such research aids in optimizing synthetic pathways for various applications .

Comparison with Similar Compounds

[1-(Methoxymethyl)cyclopropyl]amine Hydrochloride (CAS: 1029716-05-9)

Structural Features :

- Cyclopropane ring with methoxymethyl (-CH₂-O-CH₃) and amine groups.

Key Differences : - The methoxymethyl group introduces polarity and hydrogen-bonding capability compared to the methyl and ethyl substituents in the target compound.

- Likely higher solubility in polar solvents due to the methoxy group .

| Parameter | Ethyl-(1-methyl-cyclopropyl)-amine HCl | [1-(Methoxymethyl)cyclopropyl]amine HCl |

|---|---|---|

| Molecular Formula | C₆H₁₄ClN (inferred) | C₅H₁₀ClNO |

| Substituents | Methyl, ethyl | Methoxymethyl |

| Polarity | Moderate (alkyl-dominated) | High (methoxy-enhanced) |

[1-(1-Aminoethyl)cyclopropyl]methanol Hydrochloride (CAS: 1955553-73-7)

Structural Features :

- Cyclopropane ring with aminomethyl (-CH₂-NH₂) and methanol (-CH₂-OH) groups. Key Differences:

- The aminethyl group may enhance reactivity in nucleophilic reactions compared to the ethyl group in the target compound .

| Parameter | Ethyl-(1-methyl-cyclopropyl)-amine HCl | [1-(1-Aminoethyl)cyclopropyl]methanol HCl |

|---|---|---|

| Molecular Formula | C₆H₁₄ClN | C₆H₁₄ClNO |

| Functional Groups | Amine, alkyl | Amine, hydroxyl |

| Hydrogen Bonding | Moderate (amine HCl) | High (amine + hydroxyl) |

Methyl 2-[1-(Aminomethyl)cyclopropyl]acetate Hydrochloride (CAS: 1417805-94-7)

Structural Features :

- Cyclopropane ring with aminomethyl and ester (-COOCH₃) groups. Key Differences:

- The ester group introduces hydrolytic instability under acidic/basic conditions, unlike the stable ethylamine moiety in the target compound.

- Potential for metabolic cleavage in pharmaceutical applications .

| Parameter | Ethyl-(1-methyl-cyclopropyl)-amine HCl | Methyl 2-[1-(Aminomethyl)cyclopropyl]acetate HCl |

|---|---|---|

| Molecular Formula | C₆H₁₄ClN | C₇H₁₄ClNO₂ |

| Reactivity | Stable amine | Ester hydrolysis-prone |

1-(2-Aminoethyl) Cyclopropanecarboxylic Acid Hydrochloride (CAS: 31420-47-0)

Structural Features :

- Cyclopropane ring with carboxylic acid (-COOH) and aminoethyl (-CH₂-CH₂-NH₂) groups. Key Differences:

- The carboxylic acid group adds acidity (pKa ~2–3), enabling dual ionic character (amine HCl + carboxylic acid).

- Broader solubility profile (aqueous and organic solvents) compared to the target compound’s alkyl-dominated structure .

| Parameter | Ethyl-(1-methyl-cyclopropyl)-amine HCl | 1-(2-Aminoethyl) Cyclopropanecarboxylic Acid HCl |

|---|---|---|

| Ionic Groups | Amine HCl | Amine HCl + carboxylic acid |

| Solubility | Moderate in polar solvents | High in water (carboxylic acid) |

Ethyl-(7-picolyl)-amine Dihydrochloride

Structural Features :

- Pyridine (aromatic) ring substituted with ethylamine and methyl groups.

Key Differences : - Aromatic pyridine enhances π-π stacking interactions, useful in drug-receptor binding.

- Cyclopropane’s ring strain in the target compound may confer higher reactivity compared to the stable pyridine system .

| Parameter | Ethyl-(1-methyl-cyclopropyl)-amine HCl | Ethyl-(7-picolyl)-amine Dihydrochloride |

|---|---|---|

| Ring Type | Cyclopropane (alicyclic) | Pyridine (aromatic) |

| Bioactivity | Potential for strained reactivity | Enhanced aromatic interactions |

Data Table: Comparative Overview

Preparation Methods

Reaction Steps

| Step | Reaction Description | Conditions | Key Reagents |

|---|---|---|---|

| 1 | Reaction of cyclopropyl methyl ketone (Compound 1) with methyl-magnesium bromide to form an intermediate alcohol (Compound 2) | Anhydrous tetrahydrofuran (THF), -50 to -80 °C initially, then warmed to 20–30 °C, reaction time 0.5–3 hours | Methyl-magnesium bromide (Grignard reagent) |

| 2 | Reaction of Compound 2 with chlorosulfonyl isocyanate in dichloromethane to yield Compound 3 | 0–5 °C, 2–4 hours | Chlorosulfonyl isocyanate |

| 3 | Treatment of Compound 3 with aqueous sodium hydroxide to generate (1-cyclopropyl-1-methyl)ethylamine (Compound 4) | Dropwise addition of NaOH solution to dichloromethane solution of Compound 3, reaction at 0–5 °C | Sodium hydroxide |

| 4 | Formation of hydrochloride salt by passing HCl gas into ethyl acetate solution of Compound 4 | Room temperature, until precipitation stops | HCl gas |

Reaction Details and Yields

- The molar ratio of chlorosulfonyl isocyanate to Compound 2 is optimized between 1.1:1 and 1.3:1.

- The molar ratio of sodium hydroxide to Compound 2 ranges from 1.1:1 to 1.2:1.

- The process yields high purity amine and hydrochloride salt with improved yield and lower cost compared to prior art.

- The method avoids harsh reaction conditions and complex equipment requirements, enabling scalability and stable reaction control.

Process Flow Summary

- Grignard Addition: The methyl ketone is converted to the corresponding alcohol intermediate.

- Chlorosulfonyl Isocyanate Reaction: The intermediate alcohol is converted to a sulfonyl isocyanate derivative.

- Amination: Hydrolysis with sodium hydroxide liberates the amine.

- Hydrochloride Salt Formation: The free amine is converted to the hydrochloride salt by HCl gas.

Route B: Cyclopropanecarbonitrile and Lithium Methylide Method

Reaction Steps

| Step | Reaction Description | Conditions | Key Reagents |

|---|---|---|---|

| 1 | Reaction of cyclopropanecarbonitrile with lithium methylide and cerous chloride in anhydrous tetrahydrofuran to form crude amine | -70 to -80 °C for lithium methylide addition, then addition of cyclopropanecarbonitrile, warming to 20–30 °C, reaction times 0.5–24 hours | Lithium methylide, cerous chloride |

| 2 | Conversion of crude amine to hydrochloride salt by passing HCl gas into ethyl acetate solution | Room temperature, until reaction completion | HCl gas |

Reaction Details and Advantages

- Cerous chloride is dissolved in anhydrous THF before lithium methylide addition.

- The reaction avoids hazardous reagents such as sodium azide and tetraethyl titanate used in prior art.

- The single-step amination followed by direct hydrochloride formation improves yield and reduces purification difficulty.

- The process is safer, more environmentally friendly, and amenable to scale-up.

Comparative Analysis of Preparation Methods

| Feature | Route A (Grignard & Chlorosulfonyl Isocyanate) | Route B (Cyclopropanecarbonitrile & Lithium Methylide) |

|---|---|---|

| Starting Materials | Methyl ketone derivative | Cyclopropanecarbonitrile |

| Key Reagents | Methyl-magnesium bromide, chlorosulfonyl isocyanate, NaOH | Lithium methylide, cerous chloride |

| Reaction Conditions | Low temperature (-50 to 5 °C), multi-step | Low temperature (-80 to 30 °C), two-step |

| Hazardous Reagents | Chlorosulfonyl isocyanate (corrosive) | Avoids sodium azide and tetraethyl titanate |

| Yield and Purity | High yield, high purity | Improved yield, simpler purification |

| Scalability | Good, stable process | Good, safer reagents |

| Cost Efficiency | Lower cost than prior art | Cost-effective due to fewer steps |

Summary Table of Key Reaction Parameters

| Parameter | Route A | Route B |

|---|---|---|

| Solvent | Anhydrous THF, dichloromethane, ethyl acetate | Anhydrous THF, ethyl acetate |

| Temperature Range | -50 to 30 °C | -80 to 30 °C |

| Reaction Time | 0.5–4 hours per step | 0.5–24 hours total |

| Molar Ratios | Chlorosulfonyl isocyanate: 1.1–1.3:1; NaOH: 1.1–1.2:1 | Cerous chloride and lithium methylide stoichiometry optimized |

| Quenching Agent | Aqueous ammonium chloride, sodium hydroxide | Ammonium hydroxide |

| Purification | Organic extraction, concentration, filtration | Filtration, washing, concentration |

Research Findings and Industrial Implications

- Both methods represent significant improvements over prior art, which involved hazardous reagents (e.g., sodium azide) and low yields.

- Route A offers a well-defined multi-step synthesis with good control over intermediate purity.

- Route B simplifies the process by combining amination and salt formation, reducing operational complexity.

- The choice between methods depends on available raw materials, equipment, and safety considerations.

- Both methods support large-scale production with stable yields and high purity, suitable for pharmaceutical intermediates.

Q & A

Q. How are batch-to-batch variations in reactivity addressed?

- Methodological Answer :

- DoE (Design of Experiments) : Use JMP software to optimize parameters (e.g., temperature, catalyst loading) across 10+ batches.

- QC Metrics : Track reaction conversion via in-line FTIR (e.g., disappearance of diazo peaks at 2100 cm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.